N-(4-acetylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
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Overview
Description
N-(4-acetylphenyl)-3,3-dimethyl-2-oxobicyclo[221]heptane-1-carboxamide is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves a multi-step process. One common method includes the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction is often catalyzed by Lewis acids under mild conditions to form the bicyclic core . Subsequent steps involve functional group modifications to introduce the acetylphenyl and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by efficient purification processes. The use of organocatalysts can enhance the enantioselectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism by which N-(4-acetylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, it may act as an antagonist to certain chemokine receptors, thereby inhibiting cancer cell metastasis . The compound’s bicyclic structure allows it to fit into specific binding sites, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These include compounds like camphor and its derivatives, which share the bicyclic core structure.
2-azabicyclo[2.2.1]heptane derivatives: Such as longeracemine, which also features a bicyclic framework but with different functional groups.
Uniqueness
N-(4-acetylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical properties and biological activities. Its ability to act as a chemokine receptor antagonist sets it apart from other bicyclic compounds .
Properties
IUPAC Name |
N-(4-acetylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-11(20)12-4-6-14(7-5-12)19-16(22)18-9-8-13(10-18)17(2,3)15(18)21/h4-7,13H,8-10H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVWAHVUGCSJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C23CCC(C2)C(C3=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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